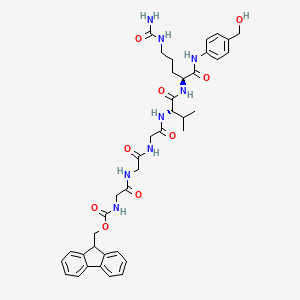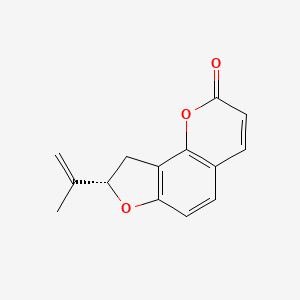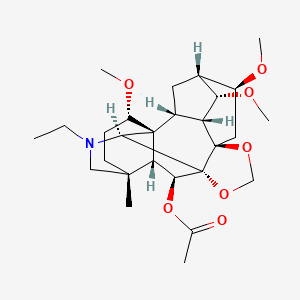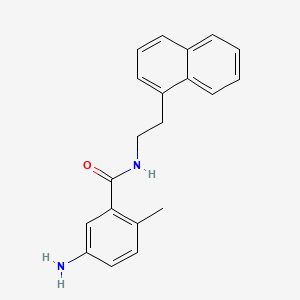
Rhodamine B PEG2-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodamine B PEG2-NH2 is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based PROTAC linker, which means it is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is characterized by its red fluorescence, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rhodamine B PEG2-NH2 typically involves the conjugation of Rhodamine B with a PEG2 linker that has an amine group. The process generally includes the following steps:
Activation of Rhodamine B: Rhodamine B is activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS).
Conjugation with PEG2-NH2: The activated Rhodamine B is then reacted with PEG2-NH2 under controlled conditions to form the final product
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of Rhodamine B are activated using DCC and NHS.
Large-Scale Conjugation: The activated Rhodamine B is then conjugated with PEG2-NH2 in large reactors, ensuring consistent quality and yield
Chemical Reactions Analysis
Types of Reactions: Rhodamine B PEG2-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Conjugation Reactions: The PEG2 linker allows for conjugation with other molecules, such as proteins and peptides
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.
Conjugation: Reagents such as NHS esters and maleimides are used for conjugation reactions
Major Products:
Substituted Derivatives: Products formed from nucleophilic substitution reactions.
Conjugated Molecules: Products formed from conjugation reactions with proteins or peptides
Scientific Research Applications
Rhodamine B PEG2-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in cell imaging and tracking due to its red fluorescence.
Medicine: Utilized in the development of PROTACs for targeted protein degradation, which has therapeutic potential.
Industry: Applied in the production of fluorescent dyes and sensors
Mechanism of Action
The mechanism of action of Rhodamine B PEG2-NH2 involves its role as a PROTAC linker:
Target Binding: The compound binds to a target protein through the Rhodamine B moiety.
E3 Ligase Recruitment: The PEG2 linker facilitates the recruitment of an E3 ubiquitin ligase to the target protein.
Protein Degradation: The ubiquitin-proteasome system is activated, leading to the degradation of the target protein .
Comparison with Similar Compounds
Rhodamine B PEG2-NHS: Another PEG-based PROTAC linker with a similar structure but different functional group.
Rhodamine B PEG2-Maleimide: A compound with a maleimide group instead of an amine group, used for different conjugation reactions .
Uniqueness: Rhodamine B PEG2-NH2 is unique due to its amine group, which allows for versatile conjugation reactions. Its red fluorescence also makes it highly valuable for imaging applications .
Properties
Molecular Formula |
C32H40ClN3O4 |
|---|---|
Molecular Weight |
566.1 g/mol |
IUPAC Name |
[9-[2-[2-(2-aminoethoxy)ethoxycarbonyl]phenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride |
InChI |
InChI=1S/C32H40N3O4.ClH/c1-5-34(6-2)23-13-15-27-29(21-23)39-30-22-24(35(7-3)8-4)14-16-28(30)31(27)25-11-9-10-12-26(25)32(36)38-20-19-37-18-17-33;/h9-16,21-22H,5-8,17-20,33H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
BGFAOKRTFBNDRA-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCCOCCN.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11931391.png)

![(3S,7R,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931399.png)

![[1-[5-[2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid](/img/structure/B11931408.png)
![3-[2-[2-[2-[2-[3-Oxo-3-[(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)amino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931411.png)




![heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate](/img/structure/B11931456.png)
